3-Borono-5-methylbenzoic acid
Overview
Description
3-Bromo-5-methylbenzoic acid is a chemical compound with the molecular formula C8H7BrO2 . It has a molecular weight of 215.05 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-methylbenzoic acid is 1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-Bromo-5-methylbenzoic acid is a white to yellow solid . It has a molecular weight of 215.048 . The compound has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis Applications
Material Science Applications
Boronic acids have been explored for their potential in creating novel materials. For instance, boronic acid-modified nanoparticles show promise as antiviral therapeutics by attaching multiple copies of phenylboronic acid moieties onto various nanoparticle types. This modification process involves azide-terminated nanostructures reacting with boronic acid units via a Cu(I) catalyzed Huisgen cycloaddition, yielding "borono-lectins" with potential applications in inhibiting viral entry for diseases like Hepatitis C (Khanal et al., 2013).
Environmental Technology Applications
In the environmental sector, boron-containing materials have been developed for pollutant adsorption and detection. A novel boron-adsorbing magnetic material with cis-diol structure exhibits significant affinity towards boron, offering an efficient method for boron removal from water sources. This material combines several advanced technologies, including polymerization and covalent bonding procedures, to synthesize a Fe3O4/PDA/GO/PEI/DHHA nanocomposite with excellent adsorption performance and recyclability, addressing challenges in boron pollution treatment (Tingting Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-borono-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRLKFHVFRMHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675132 | |
Record name | 3-Borono-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-5-methylbenzoic acid | |
CAS RN |
1150114-66-1 | |
Record name | 3-Borono-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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